molecular formula C11H16N2O B1628298 N-(2-Amino-4-methylphenyl)-2-methylpropanamide CAS No. 649763-42-8

N-(2-Amino-4-methylphenyl)-2-methylpropanamide

Cat. No.: B1628298
CAS No.: 649763-42-8
M. Wt: 192.26 g/mol
InChI Key: JWVLDJDEIYDEDG-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylphenyl)-2-methylpropanamide is a chemical compound with the CAS Number: 402577-84-8. It has a molecular weight of 240.3 and its IUPAC name is N-(2-amino-4-methylphenyl)-2-methylbenzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O/c1-10-7-8-14 (13 (16)9-10)17-15 (18)12-6-4-3-5-11 (12)2/h3-9H,16H2,1-2H3, (H,17,18). The InChI key is NRWBZFQBGFCWMB-UHFFFAOYSA-N .

Scientific Research Applications

Cancer Research and Therapeutic Applications

The design and synthesis of compounds related to N-(2-Amino-4-methylphenyl)-2-methylpropanamide have been explored for their potential in cancer therapy. For instance, a study highlighted the development of an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity, showcasing promise as an anticancer drug (Zhou et al., 2008). Another research effort focused on synthesizing functionalized amino acid derivatives as new pharmacophores for designing anticancer agents, with some compounds showing interesting cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Material Science and Polymer Research

Research in material science and polymer development has also benefited from compounds related to this compound. A study on the Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids optimized a method to afford high stepwise coupling yields, contributing to the field of DNA-binding polyamides (Wurtz et al., 2001). Another investigation synthesized and evaluated 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive effect, offering insights into potential applications for organ transplantation (Kiuchi et al., 2000).

Computational and Chemical Engineering

Computational peptidology, assisted by conceptual density functional theory, has been applied to study new antifungal tripeptides, indicating the utility of these approaches in drug design and bioactivity prediction (Flores-Holguín et al., 2019). In the realm of chemical engineering, the synthesis of 2,4,5-trisubstituted thiazoles via a chemoselective process showcases the versatility of related compounds in creating functionalized chemical entities (Kumar et al., 2013).

Safety and Hazards

The safety data sheet (SDS) for N-(2-Amino-4-methylphenyl)-2-methylpropanamide can be found online . It’s always important to refer to the SDS for handling and safety information.

Properties

IUPAC Name

N-(2-amino-4-methylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLDJDEIYDEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589811
Record name N-(2-Amino-4-methylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649763-42-8
Record name N-(2-Amino-4-methylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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